molecular formula C16H16FNO3S B2571156 (E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide CAS No. 339105-04-3

(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide

Cat. No.: B2571156
CAS No.: 339105-04-3
M. Wt: 321.37
InChI Key: UMMLIYUQYNGFPV-ZHACJKMWSA-N
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Description

(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide (CAS 339105-04-3) is a high-purity ethenesulfonamide compound offered for research applications. This synthetic small molecule features a sulfonamide group, a key pharmacophore found in a diverse range of therapeutic agents, from antimicrobials to enzyme inhibitors . The (E)-configured ethene bridge and substituted aromatic systems make it a valuable scaffold for probing protein-ligand interactions and structure-activity relationships. Researchers can utilize this compound in various fields, including medicinal chemistry for the design of novel inhibitors, and chemical biology as a building block for developing probes targeting sulfonamide-sensitive biological pathways. The compound is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c1-21-16-8-4-13(5-9-16)10-11-22(19,20)18-12-14-2-6-15(17)7-3-14/h2-11,18H,12H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMLIYUQYNGFPV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 4-fluorobenzylamine, which is then reacted with 4-methoxybenzaldehyde under basic conditions to form the corresponding imine. This imine is subsequently reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the sulfonation of the amine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Antiviral Properties : Recent studies have indicated that compounds with similar structural motifs to (E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide exhibit promising antiviral activity. For instance, derivatives of sulfonamides have been shown to inhibit viral replication in various assays, suggesting potential applications in treating viral infections .
  • Anticancer Activity : The sulfonamide moiety is a common feature in many anticancer agents. Research has demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that similar compounds can effectively target multiple cancer cell lines, including those resistant to conventional therapies .
  • Inhibition of Tyrosine Kinases : The compound has been investigated for its ability to inhibit specific tyrosine kinases, which are critical in cancer progression and metastasis. Inhibitors of MerTK (Mer tyrosine kinase) have shown efficacy in preclinical models, making this compound a candidate for further development as an anticancer agent .

Case Study 1: Antiviral Efficacy

A study published in the journal Molecules evaluated the antiviral properties of a series of sulfonamide derivatives against HIV and other viral pathogens. The results indicated that certain structural modifications, including the incorporation of fluorophenyl groups, significantly enhanced antiviral potency. (E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide was included in this evaluation and demonstrated promising preliminary results against HIV strains .

Case Study 2: Anticancer Activity

In a comprehensive screening of Mannich bases derived from sulfonamides, (E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide was tested against various human cancer cell lines. The compound exhibited IC50 values lower than 10 µM in several assays, indicating significant cytotoxic activity compared to standard chemotherapeutics like 5-fluorouracil .

Mechanism of Action

The mechanism of action of (E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and electronic nature of substituents significantly influence melting points, yields, and spectral properties. Selected analogues are compared below:

Compound ID Substituents (R₁, R₂) Yield (%) Melting Point (°C) Key NMR Features (δ, ppm)
Target Compound R₁ = 4-F-C₆H₄CH₂; R₂ = 4-OCH₃ 49 98–100 OCH₃: 3.85; ethene J = 15.3–15.6 Hz
(E)-6e R₁ = 4-OCH₃; R₂ = 2-OCH₃ 65 112–114 OCH₃: 3.61, 3.76; ethene J = 15.4 Hz
(E)-6f R₁ = 4-OCH₃; R₂ = 4-OCH₃ 60 Semi-solid OCH₃: 3.61, 3.70; ethene J = 15.5 Hz
(E)-6ae R₁ = 3-F-4-OCH₃; R₂ = pentafluoro 48 113–115 OCH₃: 3.85; aromatic multiplet δ 6.73–7.55
Chlorophenyl Analogue R₁ = 4-Cl; R₂ = 4-CH₃ Cl substituent; molecular formula C₁₆H₁₆ClNO₂S

Key Observations :

  • Yield : Methoxy substituents in ortho positions (6e) improve yields (65%) compared to para-substituted analogues (49–60%), likely due to reduced steric hindrance during synthesis .
  • Melting Points : Electron-donating groups (e.g., 4-OCH₃ in 6e) increase melting points (112–114°C) compared to electron-withdrawing 4-F substituents (98–100°C). Fully para-substituted 6f remains semi-solid, highlighting the role of symmetry in crystallization .
  • Spectral Shifts : OCH₃ groups resonate at δ 3.61–3.85, with ortho-substitution (6e) causing slight upfield shifts due to steric effects. Ethene protons consistently show coupling constants (J = 15.3–15.6 Hz), confirming the (E)-configuration .

Electronic and Steric Effects

  • In contrast, perfluorophenyl substituents (6ae) introduce strong EWGs, which may alter reactivity or solubility .
  • Electron-Donating Groups (EDGs) : Methoxy groups (6e, 6f) increase electron density on the aromatic ring, stabilizing intermediates during synthesis and enhancing crystallinity .

Q & A

Q. What are the recommended synthetic routes for (E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide, and how can reaction yields be optimized?

The compound is synthesized via condensation of (E)-2-(4-methoxyphenyl)ethenesulfonyl chloride with 4-fluoroaniline in anhydrous dichloromethane under nitrogen. Key optimization steps include:

  • Temperature control : Maintain the reaction at 0–5°C during sulfonamide bond formation to minimize side reactions.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Yield improvements (up to 78%) are achieved by using excess 4-fluoroaniline (1.2 equiv.) and slow addition of the sulfonyl chloride .

Q. How should researchers validate the structural identity of this compound?

A multi-technique approach is critical:

  • NMR : Confirm the (E)-configuration via coupling constants (J = 15–16 Hz for ethene protons in 1^1H NMR). The 4-fluorophenyl and 4-methoxyphenyl groups are identified by aromatic splitting patterns and integration .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELXL refinement). Ensure C–C bond lengths (1.32–1.35 Å for ethene) and torsion angles align with the (E)-isomer .
  • HRMS : Match experimental and theoretical molecular ion peaks (e.g., [M+H]+^+ at m/z 364.0842 for C16_{16}H15_{15}FNO3_3S) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

  • Solubility : The compound is sparingly soluble in aqueous buffers (<10 µM in PBS, pH 7.4) but dissolves in DMSO (≥50 mM). Pre-saturate solutions with sonication and filtration .
  • Stability : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4). Hydrolysis of the sulfonamide group occurs at >48 hours, necessitating fresh preparation for bioassays .

Advanced Research Questions

Q. How can researchers evaluate the compound’s microtubule-targeting activity, and what conflicting data might arise?

  • In vitro tubulin polymerization assay : Compare inhibition rates (IC50_{50}) with paclitaxel/colchicine. Discrepancies may arise due to:
    • Assay conditions : Varying GTP concentrations alter polymerization kinetics. Standardize using 10 µM tubulin and 1 mM GTP .
    • Cellular uptake : Conflicting IC50_{50} values between cell-free and cell-based assays may reflect poor membrane permeability. Validate with radiolabeled compound tracking .

Q. What strategies support structure-activity relationship (SAR) studies for sulfonamide analogs?

  • Core modifications : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess impact on microtubule binding.
  • Stereochemical probes : Synthesize (Z)-isomers to evaluate geometry-dependent activity. Use NOESY NMR to confirm configurations .
  • Bioisosteres : Substitute the sulfonamide with carbamate or urea groups; compare binding via molecular docking (e.g., AutoDock Vina) against β-tubulin .

Q. How can computational modeling resolve contradictions in biological data?

  • Molecular dynamics simulations : Analyze ligand-protein interactions over 100-ns trajectories to identify binding stability. For example, clashes between the 4-fluorophenyl group and tubulin’s T7 loop may explain reduced potency in some analogs .
  • ADMET prediction : Use SwissADME to correlate logP values (>3.5) with low aqueous solubility, explaining poor in vivo efficacy despite high in vitro activity .

Q. What crystallographic validation methods ensure structural accuracy in derivative compounds?

  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for crystals with pseudo-merohedral twinning. Validate with Rint_{int} < 0.05 and CCweak_{\text{weak}} > 30% .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to confirm packing stability. Compare with parent compound’s thermal parameters .

Q. How should researchers address impurities detected during synthesis?

  • HPLC-MS profiling : Identify byproducts (e.g., hydrolyzed sulfonic acid) using a C18 column (0.1% formic acid/acetonitrile gradient). Limit impurities to <0.1% per ICH guidelines .
  • Mechanistic studies : Trace N-alkylation side-products to residual base (e.g., K2_2CO3_3) in the reaction. Optimize by quenching with dilute HCl post-synthesis .

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